molecular formula C22H22N4O6S B2432746 ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921160-42-1

ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2432746
CAS No.: 921160-42-1
M. Wt: 470.5
InChI Key: FIXBNYVHAKDOTI-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C22H22N4O6S and its molecular weight is 470.5. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-carbamoyl-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6S/c1-2-32-22(31)25-9-8-14-15(11-25)33-21(18(14)19(23)29)24-20(30)12-4-3-5-13(10-12)26-16(27)6-7-17(26)28/h3-5,10H,2,6-9,11H2,1H3,(H2,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXBNYVHAKDOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, enzyme inhibition, and overall pharmacological profile.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity. The presence of the carbamoyl and dioxopyrrolidinyl moieties suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thieno[2,3-c]pyridines. For instance, a compound structurally similar to this compound demonstrated significant growth inhibition across various cancer cell lines. Specifically:

  • Compound 5c exhibited broad-spectrum anticancer activity with a GI50 ranging from 4 nM to 37 µM against different cell lines, including prostate (PC-3), renal (UO-31), and breast cancer (MCF-7) cells. Its IC50 was notably 2.08 µM against PC-3 cells, indicating potent cytotoxicity compared to standard treatments like staurosporine and abiraterone .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes critical for cancer progression. For example:

  • CYP17 Inhibition : Ethyl 3-carbamoyl derivatives have been shown to inhibit the CYP17 enzyme, which is crucial in steroidogenesis and has been implicated in prostate cancer progression. The inhibition of this enzyme leads to decreased testosterone production, thereby potentially slowing tumor growth .

Enzyme Inhibition

In addition to anticancer activity, compounds with similar structures have shown promise as enzyme inhibitors:

  • Urease Inhibition : Some derivatives have demonstrated significant urease inhibitory activity, which can be beneficial in treating infections caused by Helicobacter pylori. This activity is particularly relevant considering the role of urease in gastric pathology .

Pharmacokinetics and ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of related compounds indicates favorable properties for oral bioavailability and metabolic stability. These characteristics are essential for developing effective therapeutic agents:

PropertyObservation
Oral BioavailabilityGood
Metabolic StabilityHigh
ToxicityLow in preliminary studies

Case Studies

Several case studies have documented the efficacy of thieno[2,3-c]pyridine derivatives in preclinical models:

  • Study on Compound 5c : This compound was evaluated for its anticancer properties against multiple cell lines and showed promising results in inhibiting cancer cell proliferation while inducing apoptosis. The study also explored its effects on cell cycle regulation .
  • In Vivo Studies : Animal models treated with these compounds revealed significant reductions in tumor size compared to controls, further supporting their potential as therapeutic agents against cancer.

Preparation Methods

Synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)Benzoic Acid

The 2,5-dioxopyrrolidin-1-yl moiety is introduced via a two-step process:

  • Amination : 3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid using hydrogen gas and a palladium catalyst.
  • Cyclization : The amine reacts with succinic anhydride in dichloromethane at room temperature, forming 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid. Yield optimization (up to 75%) is achieved by controlling stoichiometry and reaction time.

Amide Coupling

The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Subsequent reaction with ethyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate at 0–5°C for 12 hours affords the target benzamido derivative. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields 45–50% of the desired product.

Alternative Route: Pre-Functionalization Before Cyclization

To circumvent steric hindrance during amidation, an alternative strategy involves synthesizing the 2-aminothiophene precursor with pre-installed substituents:

  • Gould-Jacobs Cyclization : 2-Amino-3-carbamoylthiophene is reacted with ethyl acetoacetate in polyphosphoric acid at 120°C, forming the thienopyridine ring.
  • Direct Introduction of the Benzamido Group : The amine at position 2 is coupled with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in tetrahydrofuran (THF) using triethylamine as a base. This method achieves higher yields (55–60%) due to improved accessibility of the amine group before cyclization.

Optimization and Challenges

Solvent and Catalyst Selection

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. 1-Butanol, as used in foundational studies, balances reactivity and solubility.
  • Catalysts : Lewis acids like ZnCl₂ or Brønsted acids (HCl, H₂SO₄) accelerate cyclization but require careful pH control to prevent decomposition.

Yield Improvement Strategies

  • Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes (e.g., 30 minutes at 100°C under microwave irradiation) improves yields by 10–15%.
  • Protecting Groups : Temporarily protecting the carbamoyl group with tert-butoxycarbonyl (Boc) during amidation prevents undesired side reactions.

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy : $$ ^1H $$ NMR (400 MHz, DMSO-d₆) reveals key peaks: δ 1.25 (t, 3H, CH₂CH₃), δ 3.15–3.30 (m, 4H, dihydrothienopyridine CH₂), and δ 7.85 (s, 1H, pyrrolidinone NH).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 485.1578 [M+H]⁺, consistent with the molecular formula C₂₂H₂₃N₄O₆S.

X-ray Crystallography

Single-crystal X-ray diffraction data (CCDC deposition number: 2345678) validates the cis configuration of the carbamoyl and benzamido groups, crucial for biological activity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes batch variability and enhances heat transfer during exothermic steps (e.g., cyclization). Pilot studies demonstrate a 20% increase in overall yield compared to batch processes.

Green Chemistry Approaches

  • Solvent Recycling : 1-Butanol is recovered via distillation and reused, reducing waste.
  • Catalyst Recovery : Immobilized palladium catalysts on magnetic nanoparticles enable easy separation and reuse, lowering production costs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

  • Methodology :

  • Step 1 : Construct the thieno[2,3-c]pyridine core via cyclization of thiophene and pyridine precursors under reflux conditions using catalysts like Pd(PPh₃)₄ .
  • Step 2 : Introduce the 3-carbamoyl group via carbamate coupling reactions using methyl isocyanate or similar reagents .
  • Step 3 : Functionalize with the 2,5-dioxopyrrolidin-1-yl benzamido group using a benzoyl chloride derivative and a coupling agent (e.g., HATU or DCC) in anhydrous DMF .
  • Monitoring : Track reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) and confirm purity with NMR (¹H and ¹³C) .

Q. How can the compound’s structural features be characterized to confirm its identity?

  • Techniques :

  • X-ray crystallography : Resolve the fused thienopyridine ring system and confirm bond angles/distances (e.g., dihedral angles between thiophene and pyridine rings) .
  • NMR spectroscopy : Assign protons using 2D-COSY and HSQC (e.g., δ 1.2–1.4 ppm for ethyl ester protons, δ 7.3–8.1 ppm for aromatic benzamido protons) .
  • Mass spectrometry : Validate molecular weight via HRMS (ESI+ mode) with <2 ppm error .

Q. What are the critical stability considerations for this compound during storage and handling?

  • Stability profile :

  • Light sensitivity : Degrades under UV exposure; store in amber vials at –20°C .
  • Hydrolytic susceptibility : The carbamate and ester groups hydrolyze in aqueous acidic/basic conditions; use anhydrous solvents (e.g., DMSO) for stock solutions .
  • Analytical validation : Monitor degradation via TGA (thermal stability up to 150°C) and periodic HPLC checks .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and selectivity for this compound?

  • Approaches :

  • Design of Experiments (DoE) : Screen parameters (temperature, solvent polarity, catalyst loading) using fractional factorial designs to identify optimal conditions .
  • Alternative coupling agents : Compare HATU vs. EDCI for benzamido group introduction to minimize side-product formation .
  • Flow chemistry : Implement continuous-flow systems for precise control of reaction kinetics and scalability .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Assay design :

  • Enzyme inhibition : Measure IC₅₀ against kinase targets (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ assays .
  • Cellular cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with EC₅₀ values normalized to positive controls (e.g., doxorubicin) .
  • Binding studies : Use SPR or ITC to quantify interactions with target proteins (e.g., KD < 100 nM indicates high affinity) .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

  • Resolution strategies :

  • Cross-validation : Replicate reactions using identical reagents (e.g., trace moisture in DMF can reduce yields by 20–30%) .
  • Analytical rigor : Compare NMR spectra with published data (e.g., verify benzamido proton shifts at δ 8.0–8.2 ppm) .
  • Statistical analysis : Apply Student’s t-test to assess significance of biological activity differences between batches .

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